molecular formula K2SO4<br>K2O4S B179488 Potassium sulfate CAS No. 7778-80-5

Potassium sulfate

Cat. No. B179488
CAS RN: 7778-80-5
M. Wt: 174.26 g/mol
InChI Key: OTYBMLCTZGSZBG-UHFFFAOYSA-L
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Patent
US08641996B2

Procedure details

the potassium cryolite is sucked out and then fed into a rotary reaction kettle together with concentrated sulfuric acid, hydrogen fluoride gas as well as potassium sulfate and potassium aluminum sulfate are generated by reaction in the rotary reaction kettle, and the hydrogen fluoride gas is collected and then dissolved in water to obtain hydrofluoric acid; the solid mixture of potassium sulfate and potassium aluminum sulfate is crushed and then dissolved in water, potassium hydroxide is added for the purpose of reaction, and potassium sulfate aqueous solution is obtained after solid aluminum hydroxide is separated; the chemical reactions involved are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].S([O-])([O-])(=O)=[O:9].[Al+3:13].[K+].S([O-])([O-])(=O)=[O:16].[OH-:20].[K+]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[OH-:9].[Al+3:13].[OH-:16].[OH-:20] |f:0.1.2,3.4.5.6,7.8,10.11.12,13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is crushed

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08641996B2

Procedure details

the potassium cryolite is sucked out and then fed into a rotary reaction kettle together with concentrated sulfuric acid, hydrogen fluoride gas as well as potassium sulfate and potassium aluminum sulfate are generated by reaction in the rotary reaction kettle, and the hydrogen fluoride gas is collected and then dissolved in water to obtain hydrofluoric acid; the solid mixture of potassium sulfate and potassium aluminum sulfate is crushed and then dissolved in water, potassium hydroxide is added for the purpose of reaction, and potassium sulfate aqueous solution is obtained after solid aluminum hydroxide is separated; the chemical reactions involved are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].S([O-])([O-])(=O)=[O:9].[Al+3:13].[K+].S([O-])([O-])(=O)=[O:16].[OH-:20].[K+]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[OH-:9].[Al+3:13].[OH-:16].[OH-:20] |f:0.1.2,3.4.5.6,7.8,10.11.12,13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is crushed

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08641996B2

Procedure details

the potassium cryolite is sucked out and then fed into a rotary reaction kettle together with concentrated sulfuric acid, hydrogen fluoride gas as well as potassium sulfate and potassium aluminum sulfate are generated by reaction in the rotary reaction kettle, and the hydrogen fluoride gas is collected and then dissolved in water to obtain hydrofluoric acid; the solid mixture of potassium sulfate and potassium aluminum sulfate is crushed and then dissolved in water, potassium hydroxide is added for the purpose of reaction, and potassium sulfate aqueous solution is obtained after solid aluminum hydroxide is separated; the chemical reactions involved are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+].S([O-])([O-])(=O)=[O:9].[Al+3:13].[K+].S([O-])([O-])(=O)=[O:16].[OH-:20].[K+]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[K+:6].[K+:6].[OH-:9].[Al+3:13].[OH-:16].[OH-:20] |f:0.1.2,3.4.5.6,7.8,10.11.12,13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Al+3].[K+].S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is crushed

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]
Name
Type
product
Smiles
[OH-].[Al+3].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.